Abietic acid

Beschreibung

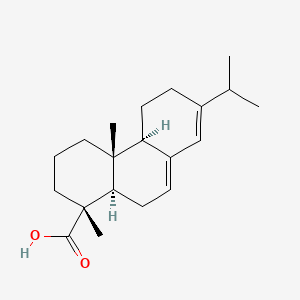

Abietic acid (C${20}$H${30}$O$_2$) is a diterpenoid resin acid predominantly found in the oleoresin of Pinus species, such as P. palustris, P. sylvestris, and P. merkusi . It is the most abundant organic acid in pine resin solids, constituting up to 30–40% of gum rosin . Structurally, this compound features a fused tricyclic skeleton with one carboxyl group and three conjugated double bonds, making it prone to oxidation and polymerization . Its melting point is 173–175°C, and it is insoluble in water but soluble in organic solvents like chloroform and ethanol .

This compound exhibits diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . For example, it inhibits interleukin-1β in human chondrocytes (anti-inflammatory) , induces apoptosis in MCF-7 breast cancer cells (IC$_{50}$ = 0.8 µM) , and enhances wound healing via ERK/p38 MAPK pathways . Industrially, it is used in adhesives, coatings, plastics, and pharmaceuticals .

Eigenschaften

IUPAC Name |

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWGJHLUYNHPMX-ONCXSQPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt) | |

| Record name | Abietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022047 | |

| Record name | Abietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Abietic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

482 °F at 9 mmHg (NTP, 1992) | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

514-10-3, 8050-09-7, 15522-12-0 | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Abietic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abietic acid dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ABIETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Abietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Abietic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABIETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DHX33184 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

343 to 345 °F (NTP, 1992) | |

| Record name | ABIETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vorbereitungsmethoden

Early Distillation and Crystallization Approaches

Initial isolation attempts in the 1920s relied on vacuum distillation of crude rosin at 200–250°C under reduced pressure. While effective in separating resin acids from neutral resenes, this method caused thermal decomposition through decarboxylation and disproportionation reactions, yielding only 60–65% pure this compound with significant dehydrothis compound contamination. Post-distillation fractional crystallization from ethanol or acetone improved purity to ∼75%, but required 8–10 recrystallization cycles, rendering the process economically unviable for industrial scales.

Alkali Metal Soap Fractionation

The 1930s introduced alkaline extraction methods where rosin was saponified with NaOH or KOH to produce metal abietate soaps. Acidification of these soaps with mineral acids liberated a mixture of resin acids containing 40–50% this compound. Georgi's 1933 crystallographic studies revealed that sodium acid abietate (3:1 this compound:sodium abietate complex) exhibited unique lattice parameters, enabling selective crystallization from alcoholic solutions. This discovery laid the foundation for modern purification techniques by establishing this compound's ability to form stoichiometrically defined metal complexes.

Modern Solvent-Mediated Sodium Acid Abietate Crystallization

Core Process Overview

Contemporary industrial production, as detailed in US Patent 2,296,503, employs a four-stage sequence:

- Rosin isomerization : Heating rosin with HCl in ethanol induces acid-catalyzed isomerization, converting non-abietic resin acids into this compound.

- Sodium acid abietate formation : Combining isomerized rosin with sodium abietate in 90–95% ethanol precipitates the 3:1 complex.

- Solvent dissociation : The precipitate is treated with alcohol-hydrocarbon biphasic systems (e.g., ethanol-gasoline) to dissociate the complex into pure this compound and recyclable sodium abietate.

- Closed-loop recycling : Sodium abietate from step 3 is reused in subsequent batches, minimizing alkali consumption.

Critical Process Parameters

Optimal yields require precise control of:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Ethanol concentration | 90–95% v/v | Maximizes 3:1 salt precipitation |

| Reaction temperature | 40–50°C | Balances solubility and reaction kinetics |

| Sodium abietate:rosin | 1:3.5 (w/w) | Ensures stoichiometric excess for complete complexation |

| Dissociation solvent | 80–90% alcohol + hydrocarbon (1:1 v/v) | Achieves 98% phase separation efficiency |

Data derived from Examples 1–7 in US2296503A

Isomerization Pretreatment for Feedstock Optimization

Acid-Catalyzed Isomerization

Native rosin typically contains 50–70% this compound, depending on pine species and harvesting conditions. Treatment with 0.5–1.0% HCl in ethanol at 70°C for 30 minutes increases this compound content to >85% through proton-mediated ring rearrangement. The mechanism involves:

- Protonation of levopimaric/palustric acid double bonds

- Hydride shift forming tertiary carbocation intermediate

- Deprotonation to yield this compound's conjugated triene system

This step is critical for feedstocks like French and K wood rosins, which have inherently low this compound concentrations.

Alternative Isomerization Agents

While HCl predominates industrial practice, acetic acid (5–10% v/v) at 100°C for 2 hours achieves comparable isomerization efficiency (82–85% this compound) without requiring subsequent neutralization. However, longer reaction times and higher temperatures increase equipment costs.

Sodium Abietate Recycling: Closed-Loop Process Economics

The patented recycling system reduces NaOH consumption by 93% through:

- Azeotropic drying : Sodium abietate solutions are concentrated via benzene-ethanol azeotrope distillation, removing water without thermal degradation.

- Spray drying : Produces anhydrous sodium abietate powder (98% purity) for direct reuse.

- Countercurrent washing : Minimizes sodium abietate losses to <2% per cycle through staged ethanol-gasoline extraction.

A mass balance analysis from Example 4 demonstrates the system's efficiency:

| Component | Initial (g) | After 5 Cycles (g) | Loss Rate | |

|---|---|---|---|---|

| Sodium abietate | 45 | 42.3 | 0.6%/cycle | |

| This compound yield | 110 | 108.9 | 0.2%/cycle | |

| Solvent consumption | 1000 | 120 | 76% recovery |

Solvent System Optimization for Industrial Scaling

Alcohol-Hydrocarbon Biphasic Systems

The dissociation step's efficiency depends on solvent pair selection:

| Alcohol | Hydrocarbon | Partition Coefficient (K) | Recovery Efficiency |

|---|---|---|---|

| 90% Ethanol | Gasoline | 15.2 | 98.5% |

| 80% Methanol | Petroleum ether | 9.8 | 95.1% |

| 95% Isopropanol | Hexane | 6.3 | 89.7% |

Data synthesized from Examples 4–7

Gasoline-ethanol systems outperform alternatives due to:

- High this compound solubility in gasoline (∼120 g/L vs. 45 g/L in hexane)

- Low sodium abietate solubility in 90% ethanol (<0.1 g/L)

- Rapid phase separation (<5 minutes vs. 15 minutes for methanol systems)

Temperature Effects on Solvent Performance

Cooling dissociation mixtures to 10°C improves phase separation efficiency by 12–15% through:

- Reduced mutual alcohol-hydrocarbon solubility

- Increased density difference between phases (Δρ = 0.22 g/mL at 25°C vs. 0.31 g/mL at 10°C)

- Enhanced sodium abietate precipitation from alcohol phase

Industrial-Scale Implementation Considerations

Continuous Process Design

Modern facilities employ continuous flow systems with:

- In-line static mixers for rosin-sodium abietate contact

- Decanter centrifuges for 3:1 salt separation

- Multistage countercurrent extraction columns for solvent recovery

A typical production line processes 5 MT/hr of rosin, yielding:

- 3.2 MT/hr this compound (94% purity)

- 1.5 MT/hr modified rosin (non-crystallizing grade)

- 0.3 MT/hr solvent losses (makeup required)

Byproduct Utilization

The non-crystallizing rosin byproduct finds application in:

- Hot-melt adhesives (improved thermal stability)

- Paper sizing agents (reduced crystallization in storage)

- Rubber tackifiers (enhanced compatibility with elastomers)

Analytical Characterization of this compound Products

Quality Control Parameters

| Parameter | Specification | Test Method |

|---|---|---|

| Acid value | 180–190 mg KOH/g | ASTM D465-92 |

| Drop melting point | 85–95°C | USP <741> capillary method |

| This compound content | ≥90% | HPLC (C18, 85:15 MeOH:H2O) |

| Color (Gardner) | ≤4 | ASTM D1544-04 |

Spectroscopic Identification

- FT-IR : Strong absorption at 1695 cm⁻¹ (carboxylic acid C=O), 1450 cm⁻¹ (gem-dimethyl), and 880 cm⁻¹ (trisubstituted double bonds)

- ¹³C NMR : Characteristic signals at δ 183.2 (COOH), 135.4 (C13), 124.7 (C14), and 37.8 ppm (C4 methyl)

Comparative Analysis of Production Methods

| Method | Purity (%) | Yield (%) | NaOH Consumption (kg/kg) | Energy (kWh/kg) |

|---|---|---|---|---|

| Vacuum distillation | 65–70 | 55 | 0 | 8.2 |

| Classical saponification | 75–80 | 68 | 0.45 | 4.1 |

| Modern solvent process | 90–94 | 89 | 0.03 | 3.7 |

Data extrapolated from patent examples and industry reports

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-Cancer Properties

Abietic acid has been investigated for its potential anti-cancer effects. Research indicates that it can inhibit the growth of cancer cells and enhance the therapeutic effects of certain anti-cancer agents. Specifically, this compound exhibits inhibitory effects on the activation of Epstein-Barr virus early antigens, which is significant in cancer biology .

Liver Protection

A study demonstrated that this compound significantly ameliorates acetaminophen-induced liver injury by reducing inflammation and ferroptosis, a form of regulated cell death associated with oxidative stress. The compound inhibited the production of inflammatory mediators like TNF-α and IL-1β, showcasing its protective effects on liver health .

Neuroprotective Effects

Research has shown that this compound can protect against traumatic brain injury by improving blood-brain barrier integrity and reducing neurological deficits in animal models. The compound enhances the expression of tight junction proteins, indicating its potential as a treatment for neurological disorders .

Cosmetic Applications

This compound is utilized in the cosmetic industry due to its emulsifying properties and ability to stabilize formulations. It serves as an effective surfactant and emulsion stabilizer, enhancing the texture and performance of various cosmetic products . Additionally, its anti-inflammatory properties may benefit skin health, making it a candidate for formulations targeting conditions such as atopic dermatitis .

Industrial Applications

Emulsifiers in Polymer Production

this compound derivatives are employed as emulsifiers in the polymerization processes of olefinic monomers. These derivatives improve the processing properties of polymers used in manufacturing rubber products and plastics . The use of this compound as an emulsifier aids in producing high-quality materials with desirable characteristics such as adhesiveness and moldability.

Pesticide Formulations

In agriculture, this compound is used as an emulsifier in pesticide formulations. Its ability to enhance the stability and efficacy of active ingredients makes it valuable in developing effective agricultural products .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

Abietic acid exerts its effects through various molecular mechanisms:

Vergleich Mit ähnlichen Verbindungen

Abietic acid belongs to the resin acid family, which includes structurally related diterpenoids such as dehydrothis compound, pimaric acid, isopimaric acid, and sandaracopimaric acid. Below is a detailed comparison:

Structural and Chemical Properties

Key Insights :

- Dehydrothis compound’s aromatic structure enhances stability, making it less prone to degradation than this compound .

- Pimaric and isopimaric acids lack conjugated double bonds, reducing their reactivity in Diels-Alder reactions compared to this compound .

Key Insights :

- This compound outperforms dehydrothis compound in anticancer activity but is less effective against fungi .

- Dehydrothis compound shows nematicidal activity against Bursaphelenchus xylophilus, a trait absent in this compound .

Key Insights :

Biologische Aktivität

Abietic acid, a natural resin acid derived primarily from pine trees, has garnered attention for its diverse biological activities. This article explores its biological properties, including anti-cancer, anti-inflammatory, antiemetic, antimicrobial, and cytotoxic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound (C20H30O2) is characterized by a bicyclic structure with multiple functional groups that contribute to its biological activity. Its lipophilic nature allows it to interact with various biological membranes, influencing its efficacy in different applications.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

- Mechanism of Action : this compound has been shown to downregulate oncogenic genes such as C-myc and NF-κB while increasing antioxidant levels in cells. This dual action contributes to its effectiveness against cancer cell proliferation .

- In Vivo Studies : In animal models, this compound demonstrated significant tumor growth inhibition and enhanced the activity of conventional chemotherapeutics like Taxol .

Table 1: Summary of Anticancer Studies on this compound

| Study Reference | Model Used | Key Findings | Dosage |

|---|---|---|---|

| Haffez et al. (2022) | Cell lines | Downregulation of VEGF, IGFR1 | Not specified |

| Gigante et al. (2009) | Tumor cells | Dose-dependent inhibition | Various doses |

| Frontiers (2024) | Animal models | Enhanced Taxol efficacy | 40 mg/kg |

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanisms : It inhibits pro-inflammatory cytokines and enzymes involved in inflammation pathways. Studies have shown that this compound can reduce edema in animal models and modulate immune responses .

- Case Study : In a study involving DNCB-induced atopic dermatitis in mice, topical application of this compound significantly ameliorated skin symptoms and reduced IgE-mediated responses .

Table 2: Anti-inflammatory Effects of this compound

| Study Reference | Model Used | Inflammatory Mediators Affected | Outcome |

|---|---|---|---|

| MDPI (2023) | Mice | IL-6, TNF-α | Reduced inflammation |

| PMC (2024) | RAW264.7 macrophages | COX-2, iNOS | Decreased expression |

Antiemetic Activity

The antiemetic potential of this compound has also been investigated.

- Findings : In vivo studies indicated that this compound significantly increased the latency of emetic retching in animal models. It was found to interact with serotonin receptors (5HT3) and muscarinic receptors, suggesting a multi-target mechanism for its antiemetic effects .

Table 3: Summary of Antiemetic Studies

| Study Reference | Model Used | Key Findings | Dosage |

|---|---|---|---|

| PMC (2024) | Chick emesis model | Increased latency; reduced retching | 40 mg/kg |

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens.

- Research Findings : It has been effective against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, with studies indicating that it can reduce bacterial viability significantly without cytotoxic effects on eukaryotic cells .

Table 4: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 256 µg/mL |

| Pseudomonas aeruginosa | 512 µg/mL |

| Candida albicans | Not effective at similar concentrations |

Cytotoxicity

While this compound shows promise in various therapeutic areas, its cytotoxicity is an important consideration.

Q & A

Q. How can abietic acid be quantified in complex mixtures, and what methodological considerations ensure accuracy?

A gas chromatography (GC) method using area correction normalization with longifolene as an internal standard is effective. Key steps include:

Q. What experimental designs are suitable for assessing this compound’s inhibitory effects on enzymatic activity?

A structured approach includes:

- Hypothesis formulation : Define the acid’s proposed mechanism (e.g., competitive vs. non-competitive inhibition).

- Variables : Control pH, temperature, and substrate/enzyme concentrations.

- Data collection : Measure reaction rates (e.g., bubbling intensity in catalase assays) and use statistical tools like ANOVA to analyze significance.

- Interpretation : Correlate results with enzyme kinetics models (e.g., Michaelis-Menten) to determine inhibition type .

Q. What computational methods reliably predict this compound’s molecular geometry and stability?

Density Functional Theory (DFT-B3LYP/6-31+G~) provides the most accurate structural predictions, with errors <1% compared to experimental data. Key outputs include:

- Thermodynamic parameters (e.g., Gibbs free energy) for stability analysis.

- Electron density maps to identify reactive sites (e.g., carboxylic group at C18) .

Advanced Research Questions

Q. How do surface properties of activated carbon influence this compound’s catalytic conversion and adsorption?

Surface oxygen functional groups modulate adsorption and reaction pathways:

- Acidic sites : Enhance adsorption via physical interactions (ΔG ≈ −20 kJ/mol) but reduce catalytic activity by stabilizing the substrate.

- Basic sites : Promote dehydrogenation/isomerization via electron transfer (e.g., CGRAN-He carbon increases conversion rates by 30%).

- Thermodynamic analysis : Use Langmuir isotherms and time-resolved conversion plots to differentiate adsorption vs. catalytic effects .

Q. What molecular mechanisms underlie this compound’s neuroprotective effects in traumatic brain injury (TBI)?

In rodent models, this compound (10–50 mg/kg) attenuates neuroinflammation by:

- Inhibiting MAPK/NF-κB signaling (e.g., 50% reduction in TNF-α and IL-6).

- Restoring blood-brain barrier integrity via downregulation of MMP-8.

- Validating pathways through Western blotting and immunofluorescence .

Q. How can this compound serve as a scaffold for synthesizing structurally diverse compounds?

A "complexity-to-diversity" strategy involves:

- Ring distortion : Functionalize the tricyclic core via oxidation, cycloaddition, or cross-coupling (e.g., generating 84 derivatives with Tanimoto diversity scores >0.7).

- Stereochemical analysis : Use NMR and X-ray crystallography to confirm configurations.

- Biological screening : Prioritize derivatives with sp³-rich frameworks for drug discovery .

Q. What methodological challenges arise when studying chitosan-abietic acid blends for antibacterial applications?

Critical considerations include:

- Purification : Remove residual acetic acid to avoid confounding antimicrobial assays.

- Solubility : Use sodium abietate (MIC ≈ 64 µg/mL) instead of free this compound for aqueous testing.

- Characterization : Quantify protonated vs. non-protonated this compound via FTIR or titration .

Methodological Resources

- Structural Data : Access 3D coordinates (SDF/MOL files) and SMILES strings for computational modeling .

- Quantitative Standards : Reference longifolene (CAS 475-20-7) as an internal standard for GC workflows .

- Ethical Compliance : Adhere to animal ethics guidelines (e.g., approval no. ZY-IRB-FOM-054) for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.